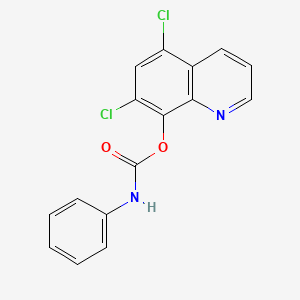

5,7-Dichloro-8-quinolyl N-phenylcarbamate

Description

Chemical Class and Structural Context: Quinoline (B57606) and Carbamate (B1207046) Scaffolds

The core structure of 5,7-Dichloro-8-quinolyl N-phenylcarbamate is built upon a quinoline ring system. Quinoline, a heterocyclic aromatic compound, is a fusion of a benzene (B151609) ring and a pyridine (B92270) ring. This bicyclic framework is a common motif in a variety of natural products and synthetic compounds with diverse biological activities. The quinoline scaffold is known for its ability to intercalate into DNA, chelate metal ions, and interact with various enzymes, making it a versatile platform for drug design.

Attached to the quinoline core at the 8-position via an oxygen atom is an N-phenylcarbamate group. The carbamate functional group (-O-C(=O)-N-) is recognized for its role as a key pharmacophore in many established drugs. Carbamates can act as mimics of the transition state of amide hydrolysis, enabling them to function as effective enzyme inhibitors, particularly for proteases and esterases. The "N-phenyl" substitution on the carbamate moiety introduces an additional aromatic ring, which can influence the compound's lipophilicity, solubility, and potential for pi-pi stacking interactions with biological targets.

The specific substitution pattern of 5,7-Dichloro-8-quinolyl N-phenylcarbamate is also noteworthy. The two chlorine atoms at positions 5 and 7 of the quinoline ring are expected to significantly modulate the electronic properties and reactivity of the molecule. Halogen substitutions are a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates.

Table 1: Physicochemical Properties of 5,7-Dichloro-8-quinolyl N-phenylcarbamate

| Property | Value |

| Molecular Formula | C₁₆H₁₀Cl₂N₂O₂ |

| Molecular Weight | 349.18 g/mol |

| IUPAC Name | (5,7-dichloroquinolin-8-yl) N-phenylcarbamate |

| CAS Number | 83685-83-0 |

Note: The data in this table is based on publicly available chemical information.

Significance in Medicinal Chemistry and Biological Sciences Research

While direct and extensive research on 5,7-Dichloro-8-quinolyl N-phenylcarbamate is not widely published, the significance of its structural components points to several areas of potential biological activity. The parent molecule, 5,7-dichloro-8-hydroxyquinoline (also known as clioquinol), has been investigated for its antimicrobial and, more recently, its anticancer properties. The addition of the N-phenylcarbamate moiety introduces the potential for a different mode of action or enhanced activity.

Research into related quinoline carbamates has shown promise in various therapeutic areas. For instance, carbamate derivatives of other heterocyclic systems have been explored as inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease. The N-phenylcarbamate group in the target compound could potentially orient the molecule for interaction with the active sites of such enzymes.

Furthermore, the 5,7-dihalo-8-quinolinol scaffold has been a subject of interest in the development of anticancer agents. Studies on metal complexes of 5,7-dichloro-8-hydroxyquinoline have demonstrated significant cytotoxic activity against various cancer cell lines. This suggests that the core structure of 5,7-Dichloro-8-quinolyl N-phenylcarbamate has a foundation for potential antiproliferative effects.

Overview of Research Trajectories for the Compound and Related Analogs

Given the limited specific data on 5,7-Dichloro-8-quinolyl N-phenylcarbamate, research trajectories can be extrapolated from studies on its structural analogs. A primary avenue of investigation would be the evaluation of its biological activity in key therapeutic areas.

Anticancer Research: A logical first step would be to screen 5,7-Dichloro-8-quinolyl N-phenylcarbamate against a panel of human cancer cell lines to determine its cytotoxic potential. Research on tin(IV) and zinc(II)/copper(II) complexes of 5,7-dihalo-8-quinolinols has shown potent anticancer activity, providing a strong rationale for investigating the carbamate derivative. nih.govmdpi.com

Table 2: In Vitro Cytotoxicity of a Related 5,7-Dichloro-8-hydroxyquinoline Tin(IV) Complex

| Cell Line | Compound | IC₅₀ (µM) |

| BEL-7404 (Human liver cancer) | [Sn(ClQ)₂Cl₂] | 0.02 |

| SK-OV-3 (Human ovarian cancer) | [Sn(ClQ)₂Cl₂] | 0.15 |

| NCI-H460 (Human lung cancer) | [Sn(ClQ)₂Cl₂] | 0.11 |

Data adapted from a study on a tin(IV) complex of 5,7-dichloro-8-hydroxyquinoline (ClQ). nih.gov This table is for illustrative purposes to show the potential of the core scaffold.

Antimicrobial Research: The parent compound, 5,7-dichloro-8-hydroxyquinoline, has known antibacterial and antifungal properties. nih.gov Therefore, evaluating 5,7-Dichloro-8-quinolyl N-phenylcarbamate for its efficacy against a range of pathogenic bacteria and fungi would be a relevant research direction.

Enzyme Inhibition Studies: The presence of the carbamate moiety suggests that the compound could be an inhibitor of various enzymes. Investigating its activity against enzymes such as cholinesterases, proteases, or kinases could uncover novel therapeutic applications.

Future research would also likely involve the synthesis and evaluation of a series of analogs of 5,7-Dichloro-8-quinolyl N-phenylcarbamate. Modifications could include varying the substituents on the phenyl ring of the carbamate, altering the halogen atoms on the quinoline ring, or changing the linker between the quinoline and carbamate moieties. Such structure-activity relationship (SAR) studies would be crucial in optimizing the compound's biological activity and understanding its mechanism of action.

Structure

3D Structure

Properties

CAS No. |

83685-83-0 |

|---|---|

Molecular Formula |

C16H10Cl2N2O2 |

Molecular Weight |

333.2 g/mol |

IUPAC Name |

(5,7-dichloroquinolin-8-yl) N-phenylcarbamate |

InChI |

InChI=1S/C16H10Cl2N2O2/c17-12-9-13(18)15(14-11(12)7-4-8-19-14)22-16(21)20-10-5-2-1-3-6-10/h1-9H,(H,20,21) |

InChI Key |

GHVKGOZMCZYQNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5,7 Dichloro 8 Quinolyl N Phenylcarbamate

Classical and Contemporary Synthesis Pathways of Quinolyl Carbamates

The formation of the carbamate (B1207046) group on the 8-hydroxyquinoline (B1678124) scaffold is a key step in the synthesis of the title compound. Several classical and modern methods are employed for this transformation.

Reaction of 8-Hydroxyquinoline Derivatives with Isocyanates

A primary and direct method for the synthesis of quinolyl carbamates involves the reaction of a substituted 8-hydroxyquinoline with an appropriate isocyanate. In the case of 5,7-dichloro-8-quinolyl N-phenylcarbamate, this would involve the reaction of 5,7-dichloro-8-hydroxyquinoline with phenyl isocyanate. This reaction is typically carried out in an inert solvent, and the addition of a base catalyst can facilitate the reaction. The lone pair of electrons on the hydroxyl oxygen of the 8-hydroxyquinoline derivative attacks the electrophilic carbon of the isocyanate, leading to the formation of the carbamate linkage.

This method's efficiency can be influenced by the electronic nature of both the 8-hydroxyquinoline derivative and the isocyanate. Electron-withdrawing groups on the quinoline (B57606) ring, such as the chloro substituents at positions 5 and 7, can decrease the nucleophilicity of the hydroxyl group, potentially requiring more forcing conditions or a stronger catalyst.

Carbonyldiimidazole (CDI)-Mediated Carbamate Formation

A widely used and milder alternative to using isocyanates is the two-step, one-pot synthesis mediated by 1,1'-carbonyldiimidazole (B1668759) (CDI). figshare.comwikipedia.orgresearchgate.netnih.gov CDI is a safer and more manageable reagent compared to the often toxic and moisture-sensitive isocyanates. researchgate.net The synthesis proceeds by first reacting the 8-hydroxyquinoline derivative with CDI. researchgate.net This forms a highly reactive acyl-imidazole intermediate. Subsequent addition of an amine, in this case, aniline, to the reaction mixture results in the displacement of the imidazole (B134444) group to form the desired N-phenylcarbamate. nih.gov

This method is known for its high yields and the fact that it often proceeds under mild conditions, making it suitable for substrates with sensitive functional groups. figshare.comresearchgate.net Mechanochemical approaches using CDI have also been developed, offering a more sustainable and efficient route to carbamate synthesis. figshare.comresearchgate.netsemanticscholar.org

Palladium-Catalyzed Processes for Quinoline-Substituted Carbamates

Palladium-catalyzed reactions have emerged as powerful tools in organic synthesis, and they can be applied to the formation of quinoline-substituted carbamates. nih.govnih.govrsc.orgrsc.org While direct palladium-catalyzed carbamoylation of the 8-hydroxyquinoline C-O bond is less common, palladium catalysis is instrumental in the synthesis of the quinoline core itself, which can then be further functionalized to the desired carbamate. For instance, palladium-catalyzed coupling reactions can be used to introduce various substituents onto the quinoline ring before the carbamate formation step. nih.gov

Furthermore, palladium-catalyzed cascade reactions have been developed for the synthesis of quinolines from readily available starting materials. nih.gov For example, a palladium-catalyzed one-pot synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes has been reported. rsc.org Such strategies could be adapted to produce a 5,7-dichloro-8-hydroxyquinoline precursor, which could then be converted to the target carbamate.

Advanced Synthetic Strategies

Beyond the classical methods, more advanced synthetic strategies offer greater control and efficiency in the synthesis of complex quinoline derivatives.

Directed Metalation (DoM) Approaches Utilizing Carbamate Directed Metalation Groups

The carbamate functional group is a powerful directed metalation group (DMG) in directed ortho-metalation (DoM) chemistry. nih.govacs.org The aryl O-carbamate group, particularly in the form of Ar-OCONEt2, is one of the strongest DMGs. nih.govacs.org This strategy involves the deprotonation of a position ortho to the carbamate group by a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate can then be quenched with an electrophile to introduce a substituent at a specific position on the aromatic ring.

In the context of 5,7-dichloro-8-quinolyl N-phenylcarbamate, a DoM strategy could be envisioned starting from a simpler quinolyl carbamate. For example, an 8-quinolyl N-phenylcarbamate could be subjected to DoM to introduce substituents at the C7 position. The regioselectivity of the metalation is directed by the carbamate group. However, the presence of the nitrogen atom in the quinoline ring can also influence the site of metalation. The development of DoM reactions on solid supports has also been described, offering potential for combinatorial synthesis and library generation. nih.gov

Friedländer Annulation and Analogous Quinoline Ring Construction Methods

The Friedländer annulation is a classic and widely used method for the synthesis of quinolines. wikipedia.orgnih.govorganic-chemistry.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst. wikipedia.orgorganic-chemistry.orgresearchgate.net To synthesize the 5,7-dichloro-8-quinolyl core of the target molecule, one could start with a suitably substituted 2-aminobenzaldehyde (B1207257) or 2-aminoketone. For instance, a 2-amino-3,5-dichlorobenzaldehyde (B1290416) could be reacted with a compound like acetaldehyde (B116499) or acetone (B3395972) to construct the quinoline ring system.

Numerous modifications and improvements to the Friedländer synthesis have been developed, including the use of various catalysts like trifluoroacetic acid, iodine, and Lewis acids to enhance reaction efficiency and scope. wikipedia.orgnih.gov Innovations such as the use of microwave irradiation and ionic liquids have also been employed to create more environmentally friendly protocols. nih.govorganic-chemistry.org The Pfitzinger reaction and the Niementowski quinoline synthesis are considered variations of the Friedländer reaction. wikipedia.org

Synthesis of Precursors and Related Dichloroquinoline Scaffolds

The creation of the target carbamate is predicated on the availability of its core molecular frameworks. The following subsections outline established synthetic pathways for these critical precursors.

5,7-Dichloro-8-hydroxyquinoline, also known as Chloroxine, is a crucial intermediate. Its synthesis is most commonly achieved through the direct chlorination of 8-hydroxyquinoline (oxine). Several methods have been reported, offering different reagents and conditions to achieve the desired dichlorination at the 5 and 7 positions of the quinoline ring.

One established industrial method involves the chlorination of 8-hydroxyquinoline using chlorine gas. google.com In this process, 8-hydroxyquinoline is dissolved in a solvent such as chloroform (B151607), and chlorine gas is introduced into the mixture. google.com The reaction is often facilitated by the presence of a catalyst, like iodine, to enhance the efficiency and yield of the dichlorination. google.com A typical procedure involves introducing an excess of chlorine into a chloroform solution of 8-hydroxyquinoline containing a small percentage of iodine by weight. google.com After the reaction period, the solvent is removed, often by distillation with water, to precipitate the final product, which can then be isolated by filtration. google.com This method has been reported to produce yields in the range of 94-97%. google.com

Another effective method for the synthesis of 5,7-dichloro-8-hydroxyquinoline and its derivatives involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent. mdpi.comnih.gov This approach is particularly useful for synthesizing derivatives with existing alkyl groups on the quinoline ring. For instance, 2-alkyl-8-hydroxyquinolines can be chlorinated using NCS under acidic conditions to afford the corresponding 2-alkyl-5,7-dichloro-8-hydroxyquinoline in good yields. mdpi.comnih.gov

It is also noteworthy that 5,7-dichloro-8-hydroxyquinoline can be generated as a significant byproduct during the synthesis of 5-chloro-8-hydroxyquinoline (B194070) when 8-hydroxyquinoline is subjected to chlorination. acs.org The separation of these two compounds is a key consideration in such synthetic schemes. acs.org

Table 1: Synthesis Methods for 5,7-Dichloro-8-hydroxyquinoline

| Starting Material | Reagent(s) | Solvent | Catalyst | Key Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| 8-Hydroxyquinoline | Chlorine (gas) | Chloroform | Iodine | Reaction at 25°C, followed by stirring | 94-97% | google.com |

| 2-Alkyl-8-hydroxyquinoline | N-Chlorosuccinimide (NCS) | Not specified | Acidic conditions | Not specified | Good | mdpi.comnih.gov |

The synthesis of 5,7-dichloroquinoline-8-thiol, the thio-analog of chloroxine, provides an alternative precursor for derivatization. The synthetic route to this thiol and its derivatives typically begins with 5,7-dichloroquinoline (B1370276). acs.org

The process described by Fitton and Ridgway starts with the preparation of 5,7-dichloroquinoline (la) itself. acs.org This starting material is then subjected to chlorosulfonation to introduce a sulfonyl chloride group at the 8-position, yielding 5,7-dichloroquinoline-8-sulfonyl chloride (lc). acs.org This conversion can be achieved directly or via an intermediate 8-sulfonic acid (lb), which is then treated with phosphorus pentachloride (PCl5). acs.org

The crucial step in forming the thiol is the reduction of the 5,7-dichloroquinoline-8-sulfonyl chloride. This reduction effectively converts the sulfonyl chloride group into a thiol group, affording the desired 5,7-dichloroquinoline-8-thiol. acs.org It has been noted that this thiol has a tendency to oxidize, forming the corresponding disulfide (5,7-dichloro-8-quinolyl disulfide), although this tendency is reportedly less pronounced than that of the parent quinoline-8-thiol. acs.org

Table 2: Synthesis Scheme for 5,7-Dichloroquinoline-8-thiol

| Step | Precursor | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| 1 | 5,7-Dichloroquinoline | Chlorosulfonic Acid or SO3/H2SO4 then PCl5 | 5,7-Dichloroquinoline-8-sulfonyl chloride | acs.org |

Molecular Mechanisms of Biological Activity of 5,7 Dichloro 8 Quinolyl N Phenylcarbamate and Its Analogs

Enzymatic Target Interactions and Inhibition

The inhibitory action of 5,7-Dichloro-8-quinolyl N-phenylcarbamate is directed towards several key enzymes, leading to the modulation of significant biological pathways. These interactions are central to its observed biological effects.

Methionine Aminopeptidase (MetAP) Inhibition

Methionine aminopeptidases (MetAPs) are crucial enzymes that remove the N-terminal methionine from newly synthesized proteins, a process known as N-terminal methionine excision (NME). nih.gov This modification is vital for the proper function and maturation of a significant portion of the proteome. nih.gov The inhibition of MetAPs, particularly MetAP2, has been identified as a key mechanism for the anti-angiogenic and anti-proliferative effects of certain compounds. sigmaaldrich.com

In eukaryotes, two isoforms of MetAP exist: MetAP1 and MetAP2. nih.gov While both enzymes catalyze the removal of N-terminal methionine, they exhibit distinct specificities and play non-redundant roles in cellular processes. nih.govpnas.org The presence of two MetAP types in the cytoplasm of eukaryotic cells remains a subject of ongoing research, but their distinct roles are underscored by the significant defects observed when either is knocked out or its expression is reduced. nih.gov

Some inhibitors show exquisite specificity for MetAP2, with little to no effect on the closely related MetAP1. pnas.org For instance, the natural product fumagillin (B1674178) and its analogs are known to specifically inhibit MetAP2. pnas.orgpnas.org This specificity is critical, as MetAP2 has been identified as the molecular target for potent inhibitors of angiogenesis. nih.gov Studies have shown that while MetAP1 and MetAP2 have very similar substrate specificities, MetAP1 can compensate for the loss of MetAP2 activity for most substrates, provided its levels are not limiting. nih.govresearchgate.net However, MetAP2 displays a significantly higher catalytic activity towards proteins with N-terminal Met-Val and Met-Thr sequences, suggesting it is primarily responsible for processing these proteins in vivo. nih.gov

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in the development and spread of cancer. nih.gov The inhibition of MetAP2 has been shown to be a potent strategy to suppress angiogenesis by targeting endothelial cell proliferation. nih.govspandidos-publications.com Small molecule inhibitors of MetAP2 effectively suppress the proliferation of endothelial cells, which are the building blocks of blood vessels. nih.gov

The mechanism of this anti-angiogenic effect is linked to cell cycle arrest. Inhibition of MetAP2 in endothelial cells leads to a halt in the late G1 phase of the cell cycle. pnas.orgnih.gov This is achieved through the inhibition of retinoblastoma (Rb) protein phosphorylation and a subsequent accumulation of the cyclin-dependent kinase inhibitor p21. nih.govresearchgate.net The tumor suppressor protein p53 and its downstream effector p21 appear to be essential for the anti-proliferative effects of MetAP2 inhibitors in many cell types. nih.gov By preventing endothelial cells from dividing, MetAP2 inhibitors effectively choke off the blood supply to growing tumors. pnas.org

Beyond its role in angiogenesis, MetAP2 inhibition directly impacts cancer cell survival. spandidos-publications.com While initially recognized for its anti-angiogenic properties, it is now understood that MetAP2 inhibitors can also directly suppress the proliferation of a subset of tumor cells. spandidos-publications.comresearchgate.net The sensitivity of cancer cells to MetAP2 inhibition can be cell-type specific and is often linked to the status of the p53 tumor suppressor pathway. nih.gov In cancer cells with functional p53, MetAP2 inhibition can trigger the activation of p53 and its target p21, leading to G1 cell cycle arrest and inhibition of proliferation. nih.gov

Furthermore, the inhibition of MetAP can disrupt the maturation of a multitude of proteins, affecting their biological activity, localization, and turnover. researchgate.net This broad impact on the proteome can interfere with various signal transduction pathways and cellular processes that are essential for cancer cell growth and survival. researchgate.net Interestingly, the levels of MetAP1 may serve as a prognostic marker for predicting the response to treatments that target MetAP2. nih.gov In some cases, MetAP2 inhibition has also been linked to alterations in glutathione (B108866) redox homeostasis, a critical cellular process for managing oxidative stress. nih.govresearchgate.net

Fatty Acid Amide Hydrolase (FAAH) Inhibition and Endocannabinoid System Modulation

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the breakdown of endocannabinoids, such as anandamide (B1667382) (AEA), and other related signaling lipids. nih.govmdpi.com The endocannabinoid system is a crucial neuromodulatory network involved in regulating a wide array of physiological functions. researchgate.net Inhibition of FAAH prevents the degradation of anandamide and other fatty acid amides, thereby increasing their levels and potentiating their actions. nih.govresearchgate.net This indirect modulation of the endocannabinoid system is a promising therapeutic strategy. researchgate.net

Carbamates are a well-established class of potent FAAH inhibitors. nih.govnih.gov They are believed to act as irreversible inhibitors by covalently modifying the active site serine (Ser241) of FAAH through carbamylation. nih.gov This mechanism involves the phenol (B47542) portion of the carbamate (B1207046) acting as a leaving group. nih.gov By blocking FAAH, these inhibitors enhance the effects of endogenous cannabinoids in tissues where they are actively being produced, which may offer a more targeted therapeutic approach with fewer side effects than direct cannabinoid receptor agonists. nih.gov The inhibition of FAAH has been shown to produce analgesic, anti-inflammatory, and anxiolytic effects in preclinical models. nih.govmdpi.com

Quinone Oxidoreductase (NQO1) Enzyme Interactions (for quinolinedione derivatives)

NAD(P)H: Quinone Oxidoreductase 1 (NQO1) is a flavoenzyme that plays a crucial role in cellular defense against oxidative stress by catalyzing the two-electron reduction of quinones and related compounds to their more stable hydroquinone (B1673460) forms. nih.govnih.gov This process bypasses the formation of unstable and highly reactive semiquinone free radicals that can lead to the generation of reactive oxygen species (ROS). nih.gov The interaction between quinoline (B57606) derivatives, particularly those with a quinolinedione scaffold, and the NQO1 enzyme is of significant interest for therapeutic applications, including cancer treatment.

Quinoline-5,8-dione, a key structural feature in some analogs, is recognized as a pharmacophore for NQO1 inhibition. researchgate.net These compounds can undergo redox cycling within the biological system. The enzymatic conversion rates and the nature of the interaction with the NQO1 protein are influenced by the substituents on the quinolinedione structure. researchgate.net For instance, molecular docking studies have revealed that the specific arrangement and type of interactions between quinolinedione derivatives and the NQO1 enzyme active site are dependent on the substituent at the C2 position of the scaffold. researchgate.net A derivative featuring a hydroxyl group at this position, for example, can form an additional hydrogen bond with a tyrosine residue in the enzyme's active site. researchgate.net NQO1's ability to bioactivate certain antitumor agents makes it a target for enzyme-directed therapies. nih.govcapes.gov.br

P-glycoprotein (P-gp) Modulation (for quinoline-pyrimidine hybrids)

P-glycoprotein (P-gp) is a transmembrane efflux pump that contributes significantly to multidrug resistance (MDR) in cancer cells by expelling a wide range of chemotherapeutic drugs, thereby reducing their intracellular concentration and efficacy. nih.govresearchgate.net Quinoline-pyrimidine hybrids have emerged as a promising class of compounds capable of modulating P-gp activity and reversing MDR. nih.gov

Studies on a series of quinolin-2-one-pyrimidine hybrids have demonstrated their potential as potent P-gp inhibitors. nih.gov These compounds can significantly increase the intracellular accumulation of P-gp substrates like doxorubicin (B1662922) and rhodamine 123 by blocking their efflux from the cell. nih.govresearchgate.net This inhibitory action effectively restores the sensitivity of resistant cancer cells to chemotherapeutic agents at nanomolar concentrations. nih.gov

The structure-activity relationship (SAR) for these hybrids reveals several key features for potent P-gp inhibition:

Linker Flexibility: The presence of at least one flexible methylene (B1212753) group bridging the quinolinone and pyrimidine (B1678525) moieties is favorable for activity. researchgate.net

Molecular Length: An optimal molecular length in an extended conformation enhances inhibitory potency. researchgate.net

Substitution Patterns: The number and position of methoxy (B1213986) groups can influence the compound's effectiveness. researchgate.net

Molecular dynamics simulations suggest that the most effective quinoline-pyrimidine hybrids bind to key amino acid residues within the transmembrane helices (TMHs) 4, 6, 7, and 12 of P-gp, showing a binding pattern similar to other known P-gp modulators like tariquidar. researchgate.net

Table 1: P-gp Modulatory Activity of Selected Quinoline-Pyrimidine Hybrids

| Compound | Effect on P-gp | Key Findings | Citation |

|---|---|---|---|

| Compound 5c | Potent Inhibitor | Significantly enhances intracellular accumulation of Doxorubicin and Rhodamine 123. | nih.gov |

| Compound 7b | Potent Inhibitor | Shows outstanding reversal of P-gp-mediated Doxorubicin resistance at nanomolar potency. | nih.gov |

| Quinolin-2-one-pyrimidine Hybrids | P-gp Inhibition | Restored doxorubicin toxicity in multi-resistant leukemia cells. | nih.gov |

Antimicrobial Action Mechanisms (Non-Human Pathogen Studies)

Bacterial Inactivation Pathways in Aquatic Models (e.g., Vibriosis Control in Turbot)

Substituted quinolines have demonstrated significant efficacy in controlling bacterial diseases in aquaculture. Vibriosis, a bacterial disease caused by species of the Vibrio genus, is a major threat in the farming of marine fish like turbot (Scophthalmus maximus). Research has identified specific quinoline derivatives, including 5,7-dichloro-8-quinolyl N-phenylcarbamate, as effective agents for controlling vibriosis. researchgate.net

In both in vitro and in vivo experiments, these compounds have been shown to rapidly inactivate the bacterial isolates responsible for the disease and effectively control the manifestation of vibriosis in infected turbot. researchgate.net The use of quinolones like oxolinic acid is common in aquaculture for treating bacterial infections due to their broad bioavailability and favorable pharmacokinetic profiles. researchgate.net The mechanism involves the rapid inactivation of the pathogenic bacteria, preventing the progression of the disease. researchgate.net

Anti-Mycobacterial Mechanisms (e.g., ATP Synthase Inhibition by Related Quinolines)

Mycobacterial ATP synthase, an essential enzyme for the growth and survival of Mycobacterium tuberculosis and related pathogens, has become a key target for new anti-mycobacterial drugs. embopress.orgnih.govresearchgate.net Diarylquinolines, a class of compounds related to 5,7-dichloro-8-quinolyl N-phenylcarbamate, are potent inhibitors of this enzyme. embopress.orgnih.gov

The drug bedaquiline (B32110) (BDQ), a diarylquinoline, functions by binding to the rotor ring of the F1F0-ATP synthase. embopress.orgresearchgate.net This binding event obstructs the enzyme's rotation, which is essential for ATP synthesis, leading to a bacteriostatic effect at nanomolar concentrations. embopress.org More recent, second-generation diarylquinolines like TBAJ-876 show improved binding compared to bedaquiline. embopress.orgnih.gov Cryo-electron microscopy studies reveal that these inhibitors induce significant conformational changes in the ATP synthase enzyme, suggesting a common binding mechanism where the resulting conformation is particularly suited for drug binding. embopress.orgbohrium.com At higher concentrations, some diarylquinolines can also uncouple the proton motive force across the mycobacterial inner membrane, contributing to cell death. embopress.orgnih.gov

Table 2: Inhibition of Mycobacterial ATP Synthase by Quinolines and Related Compounds

| Inhibitor | Class | Mechanism of Action | Key Consequence | Citation |

|---|---|---|---|---|

| Bedaquiline (BDQ) | Diarylquinoline | Binds to the rotor of ATP synthase, blocking rotation. | Inhibition of ATP synthesis, leading to bacteriostasis. | embopress.orgresearchgate.net |

| TBAJ-876 | Diarylquinoline | Binds to the same site as BDQ with improved affinity. | Induces similar conformational changes as BDQ. | embopress.orgnih.gov |

| SQ31f | Squaramide | Binds to a novel site in the proton-conducting channel. | Potently blocks ATP synthesis. Does not uncouple proton motive force at high concentrations. | embopress.orgnih.gov |

Anti-Malarial Mechanisms (e.g., Heme Polymerization Inhibition by Quinoline Analogs)

The anti-malarial action of quinoline-based drugs is primarily attributed to their ability to interfere with the detoxification of heme in the malaria parasite, Plasmodium falciparum. researchgate.netnih.govcapes.gov.br During its life cycle within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. researchgate.netnih.gov To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. nih.gov

Quinoline antimalarials disrupt this critical detoxification process. researchgate.netcapes.gov.br The proposed mechanism involves the drug forming a complex with heme. researchgate.netnih.gov This drug-heme complex then binds to the growing face of the hemozoin crystal, effectively "capping" it and preventing further heme polymerization. researchgate.netnih.gov This leads to an accumulation of toxic, non-polymerized heme within the parasite, causing oxidative damage and cell death. researchgate.netnih.gov Studies using various quinoline analogs, such as chloroquine, quinidine, and mefloquine, support this common mechanism, showing that their ability to disrupt heme polymerization correlates with their anti-malarial activity. researchgate.netnih.govcapes.gov.br

Anti-Angiogenic Molecular Pathways

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a vital process for tumor growth, invasion, and metastasis. nih.govnih.gov This complex process is regulated by a balance of pro- and anti-angiogenic factors. nih.gov Anti-angiogenic therapy aims to disrupt this process, starving tumors of the nutrients and oxygen required for their expansion. nih.gov

Several key signaling pathways are targeted in anti-angiogenic strategies:

VEGF/VEGFR Pathway: The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) pathway is a central regulator of angiogenesis. nih.govmdpi.com VEGF-A binding to VEGFR-2 is considered the core signaling axis that triggers endothelial cell proliferation, migration, and survival. nih.gov Many anti-angiogenic therapies, including monoclonal antibodies and tyrosine kinase inhibitors (TKIs), are designed to block this interaction. nih.gov

FGF/FGFR Pathway: The Fibroblast Growth Factor (FGF) and its receptor (FGFR) pathway is another important driver of angiogenesis. nih.govnih.gov Basic fibroblast growth factor (bFGF) can induce the secretion of matrix metalloproteinases (MMPs), which degrade the extracellular matrix, a crucial step in vessel formation. nih.gov This pathway can also serve as an alternative angiogenic route when the VEGF pathway is inhibited, contributing to therapeutic resistance. nih.gov

Other Pathways: Additional signaling systems, such as the Angiopoietin/Tie receptor pathway and the Platelet-Derived Growth Factor (PDGF)/PDGFR pathway, also play significant roles in vessel maturation, stabilization, and the interaction between endothelial cells and supporting pericytes. nih.govmdpi.com

While direct studies on the anti-angiogenic molecular pathways of 5,7-Dichloro-8-quinolyl N-phenylcarbamate are not detailed, compounds with a quinoline core are investigated as inhibitors of various kinases, including those involved in these signaling cascades, making them potential candidates for the development of novel anti-angiogenic agents.

No Published Research Found on the Molecular Mechanisms of 5,7-Dichloro-8-quinolyl N-phenylcarbamate

Despite a comprehensive search of available scientific literature, no specific studies detailing the molecular mechanisms of the chemical compound 5,7-Dichloro-8-quinolyl N-phenylcarbamate could be identified. Consequently, the requested article, focusing on its effects on endothelial cell functions and angiogenesis-related gene expression, cannot be generated at this time due to the absence of published research data.

The search strategy included queries for the specific compound and its potential analogs, focusing on terms such as "HUVEC proliferation," "migration assay," "HIF-1α," "VEGF," and "VEGFR2 expression." However, these searches did not yield any relevant results that would allow for the creation of a scientifically accurate and detailed article as per the provided outline. The scientific community has not, to date, published any research that would fulfill the specific requirements of the user's request, including the generation of data tables on its biological activity.

While general information on the anti-angiogenic properties of other quinoline derivatives and various unrelated compounds is available, there is a complete lack of specific data for 5,7-Dichloro-8-quinolyl N-phenylcarbamate. Without primary research findings, any attempt to construct the requested article would be based on speculation and would not meet the standards of scientific accuracy and factual reporting.

Therefore, the sections on the inhibition of endothelial cell functions and the modulation of angiogenesis-related gene and protein expression for 5,7-Dichloro-8-quinolyl N-phenylcarbamate remain unwritten, pending the future publication of relevant scientific research.

Table of Compounds Mentioned

Structure Activity Relationship Sar Studies and Molecular Design Principles

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to formalize the connection between a compound's structure and its biological function. dergipark.org.tr It involves creating mathematical models that predict the activity of novel compounds based on their structural features. dergipark.org.trjmpas.com For quinoline (B57606) derivatives, QSAR is a fundamental tool for the rational development of new bioactive agents, helping to reduce the costs and time associated with drug discovery. nih.gov

The development of predictive QSAR models is a cornerstone of modern drug design. nih.gov These models are mathematical expressions that link the chemical structure of a series of compounds to their biological activities. dergipark.org.tr The primary goal is to enable the prediction of the properties of new or untested molecules. dergipark.org.tr

For quinoline derivatives, researchers have developed various QSAR models to predict a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory effects. dergipark.org.trbiointerfaceresearch.comnih.gov The process begins with a dataset of compounds with known activities. nih.gov By analyzing this data, models can be constructed to forecast the activity of new derivatives, guiding synthetic efforts toward more promising candidates. nih.gov These models are particularly valuable when dealing with large collections of compounds, as they allow for efficient virtual screening to identify potential hits. nih.gov

Molecular descriptors are numerical values that characterize the properties of a molecule. In QSAR, they are the independent variables used to build the predictive model. The selection of appropriate descriptors is crucial for creating a mechanistically meaningful QSAR. bohrium.com These descriptors can be categorized based on the molecular properties they represent. frontiersin.org

Electronic Descriptors: These quantify the electronic properties of a molecule, such as its ability to participate in electrostatic interactions. Key electronic descriptors include the energy of the lowest unoccupied molecular orbital (E(LUMO)), which relates to electrophilicity, dipole moment, ionization potential, and electronegativity. dergipark.org.trbohrium.com The dipole moment, for example, is an important parameter for drug-receptor interactions. dergipark.org.tr

Steric Descriptors: These describe the size and shape of the molecule, which are critical for how it fits into a biological target. Common steric descriptors include molar refractivity (MR) and van der Waals volume. nih.gov These parameters can have both positive and negative contributions to biological activity, depending on the specific context of the binding site. nih.gov

Topological Descriptors: These are derived from the 2D representation of the molecule and encode information about atomic connectivity, size, shape, and branching. frontiersin.orgresearchgate.net Examples include the Wiener index, Platt index, and Zagreb indices. frontiersin.org Their ease of calculation makes them widely used in QSAR studies. researchgate.net

Hydrophobicity Descriptors: Hydrophobicity is a crucial factor in a drug's ability to cross cell membranes and interact with binding sites. It is most commonly quantified by the logarithm of the octanol-water partition coefficient (logP). bohrium.com This descriptor is fundamental in modeling the uptake and distribution of a compound within an organism. bohrium.com

Table 1: Key Molecular Descriptors in QSAR for Quinoline Derivatives

| Descriptor Category | Example Descriptors | Significance in Drug Action | Reference |

|---|---|---|---|

| Electronic | E(LUMO), Dipole Moment, Electronegativity | Quantifies reactivity and potential for electrostatic interactions with the target. | dergipark.org.trbohrium.com |

| Steric | Molar Refractivity (MR), Van der Waals Volume | Describes molecular size and shape, influencing the fit into the binding pocket. | nih.gov |

| Topological | Wiener Index, Zagreb Indices | Encodes information on molecular connectivity, branching, and overall shape. | frontiersin.orgresearchgate.net |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of a compound, affecting membrane permeability and transport. | bohrium.com |

The construction of robust QSAR models relies heavily on statistical and machine learning methods. These techniques are used to identify the most relevant descriptors and establish a mathematical relationship between them and biological activity. jmpas.com

Traditional statistical methods like Multiple Linear Regression (MLR) are often employed. jmpas.com However, with the increasing complexity and size of chemical datasets, more advanced machine learning algorithms have become indispensable. jmpas.comnih.gov Techniques such as Support Vector Machines (SVM), Artificial Neural Networks (ANN), Decision Trees, and Random Forests are now commonly used to develop sophisticated QSAR models. nih.govresearchgate.netmeilerlab.org These methods are capable of handling non-linear relationships and large numbers of variables, often resulting in models with higher predictive accuracy. jmpas.comnih.gov The application of machine learning has become a critical tool in drug research, enabling the generation of pertinent structural information to design molecules with enhanced biological activities. jmpas.com

Pharmacophore Elucidation and Ligand-Based Drug Design Considerations

When the three-dimensional structure of a biological target is not available, ligand-based drug design (LBDD) provides a powerful alternative. nih.govnih.gov This approach relies on the knowledge of molecules that are known to bind to the target. biosolveit.de A key technique within LBDD is pharmacophore modeling, which involves identifying the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. researchgate.net

A pharmacophore model defines the spatial arrangement of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. researchgate.netnih.gov For quinoline-based compounds, a pharmacophore model can be generated by superimposing a set of active molecules and extracting their common chemical features. researchgate.netnih.gov In the case of quinoline-O-carbamates, the carbamate (B1207046) moiety itself is a critical pharmacophore, and its strategic placement on the quinoline skeleton is a key design consideration. nih.gov Once validated, this hypothetical model serves as a 3D query to search for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. nih.gov

Influence of Substituent Variations on Biological Activity

The biological activity of the quinoline scaffold is highly sensitive to the nature and position of its substituents. Modifying these substituents is a primary strategy in medicinal chemistry to fine-tune the pharmacological profile of a lead compound. rsc.org

The strategic placement of different functional groups on the quinoline ring can dramatically alter a compound's activity and selectivity. SAR studies have shown that even minor changes can have profound effects.

For quinoline-O-carbamate derivatives, the position of the carbamate fragment is a critical determinant of biological activity. For example, in the context of cholinesterase inhibition, placing the carbamate at different positions on the quinoline ring leads to distinct inhibitory profiles. nih.gov

Position 4: Derivatives with the carbamate at this position showed significant selective inhibitory potency against butyrylcholinesterase (BuChE). nih.gov

Position 5: This position yielded potent dual inhibitors of both acetylcholinesterase (AChE) and BuChE. nih.gov

Position 8: Attaching the carbamate here resulted in potent and selective inhibitors of AChE. nih.gov

Carbamate Moiety Modifications (e.g., N-Phenyl and Other Aryl/Alkyl Substitutions)

The carbamate moiety at the 8-position of the quinoline scaffold is a crucial determinant of biological activity. The nature of the substituent on the carbamate nitrogen (the N-phenyl group in the parent compound) significantly influences potency and selectivity.

Studies on a series of quinoline-O-carbamate derivatives have shown that both the electronic and steric properties of the N-substituent are vital. For instance, in the context of cholinesterase inhibition, replacing the N-phenyl ring with different substituted aryl or alkyl groups leads to a wide range of activities. Research has indicated that the N-phenyl group itself is a key feature. Modifications involving electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electronic density of the carbamate nitrogen, thereby affecting binding affinity with target enzymes. nih.gov

In one study, various N-substituted carbamates were synthesized and evaluated. It was found that derivatives with an N-phenyl group often exhibit a good balance of activity. The substitution on this phenyl ring is also critical. For example, a derivative, compound 3f from a study on multifunctional agents for Alzheimer's disease, which features a specific substitution pattern on the N-aryl group, demonstrated potent dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov This highlights that the aryl nature of the substituent is often preferred over alkyl groups for certain biological targets, likely due to the potential for π-π stacking interactions within the binding pocket of target proteins.

Effects of Halogenation (e.g., Dichloro Substitution at C-5, C-7)

The presence and position of halogen atoms on the quinoline ring are fundamental to the biological profile of 5,7-Dichloro-8-quinolyl N-phenylcarbamate. The dichloro substitution at positions C-5 and C-7 dramatically impacts the compound's physicochemical properties and, consequently, its activity.

Halogenation, particularly with chlorine or bromine, at the C-5 and C-7 positions is known to enhance the lipophilicity of the quinoline scaffold. nih.gov This increased lipophilicity can improve the compound's ability to cross biological membranes, such as the cell walls of bacteria or the cell membranes of cancer cells, leading to increased intracellular concentrations and enhanced potency.

Research has consistently shown that 5,7-dihalo-substituted 8-hydroxyquinolines are significantly more potent than their non-halogenated or mono-halogenated counterparts in various contexts, including antimicrobial and anticancer activities. nih.govnih.gov For example, in studies evaluating antibacterial activity against S. aureus, the 5,7-dichloro derivative of 8-hydroxyquinoline (B1678124) showed a greater inhibition zone compared to the 5-chloro-8-hydroxyquinoline (B194070). nih.gov Similarly, the introduction of bromine atoms at the C-5 and C-7 positions has been shown to confer potent antiproliferative activity against several cancer cell lines, whereas the parent non-brominated compounds were inactive. nih.gov This underscores the critical role of the dihalogenation pattern in amplifying the biological effects of this class of compounds. The process for achieving this specific halogenation has been refined, with methods using copper(II) catalysts and sodium halides providing an efficient means to synthesize these C-5 and C-7 dihalogenated quinolines. rsc.orgnih.govresearchgate.net

Structure-Activity Relationships in Specific Biological Contexts

SAR for Antimicrobial Activity

The antimicrobial properties of quinoline derivatives are strongly influenced by their substitution patterns. For 5,7-dichloro-8-quinolyl N-phenylcarbamate analogs, both the dihalogenation and the nature of the 8-position substituent are key.

The 5,7-dihalo pattern is a well-established feature for enhancing antimicrobial potency. Studies comparing 8-hydroxyquinoline (8-HQ) with its halogenated derivatives found that 5,7-dichloro-8-hydroxyquinoline displayed superior inhibitory activity against Staphylococcus aureus. nih.gov The mechanism is often attributed to the chelation of metal ions essential for bacterial enzyme function, a process enhanced by the electron-withdrawing nature of the halogens.

While the free hydroxyl group at the C-8 position is often considered crucial for antimicrobial action, esterification to form carbamates can modulate this activity. The conversion of the 8-hydroxyl group into a carbamate, as in 5,7-Dichloro-8-quinolyl N-phenylcarbamate, can alter the molecule's chelating ability and lipophilicity, potentially leading to a different spectrum of activity or mechanism of action. In some cases, blocking the phenolic group at position 8 can lead to a loss of antibacterial activity, suggesting the free hydroxyl is necessary for the antistaphylococcal effect in certain series of compounds. mdpi.com However, the broader class of quinoline hybrids continues to be a promising source of new antimicrobial agents against resistant pathogens. nih.govresearchgate.netnih.gov

Table 1: Antimicrobial Activity of Selected Quinoline Derivatives

| Compound | R1 | R2 | R3 | Target Organism | Activity (MIC in µg/mL) | Reference |

| 8-Hydroxyquinoline | H | H | OH | S. aureus | Moderately Active | nih.gov |

| 5-Chloro-8-hydroxyquinoline | Cl | H | OH | S. aureus | Active | nih.gov |

| 5,7-Dichloro-8-hydroxyquinoline | Cl | Cl | OH | S. aureus | Highly Active | nih.gov |

| 8-Methoxyquinoline-5-sulfonamide derivative | H | H | OCH₃ | S. aureus ATCC 29213 | > 256 (Inactive) | mdpi.com |

| 8-Hydroxyquinoline-5-sulfonamide derivative | H | H | OH | S. aureus ATCC 29213 | Moderately Active | mdpi.com |

SAR for MetAP Inhibition and Anti-Angiogenic Effects

The anti-angiogenic activity of many quinoline derivatives is linked to their ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key tyrosine kinase in angiogenesis. researchgate.netwikipedia.org The structural features of 5,7-dichloro-8-quinolyl N-phenylcarbamate align with some of the known requirements for VEGFR-2 inhibition.

The quinoline scaffold itself is a privileged structure found in numerous approved VEGFR-2 inhibitors like Lenvatinib and Cabozantinib. wikipedia.org SAR studies indicate that a hydrogen bond acceptor on the quinoline scaffold can interact with the hinge region (Cys919) of the VEGFR-2 ATP-binding pocket. The carbamate oxygen at the 8-position could potentially fulfill this role. Furthermore, hydrophobic interactions are crucial, and the terminal aromatic ring (the N-phenyl group of the carbamate) can form favorable interactions within the hydrophobic pocket of the enzyme. wikipedia.org

SAR for Antitumor/Antiproliferative Activity

The SAR for the antitumor activity of this compound class is pronounced, with the 5,7-dihalo substitution being a critical feature for high potency.

Numerous studies have demonstrated that halogenation at the C-5 and C-7 positions of the 8-hydroxyquinoline (8-HQ) scaffold is essential for significant antiproliferative effects. In one study, 5,7-dibromo-8-hydroxyquinoline showed strong antiproliferative activity against C6, HeLa, and HT29 tumor cell lines, while the non-brominated parent compound was inactive. researchgate.net Similarly, another study confirmed that introducing bromine atoms at the C-5 and C-7 positions of an 8-methoxyquinoline (B1362559) derivative resulted in a significant enhancement of inhibitory activity against cancer cells. nih.gov This suggests a clear SAR where dihalogenation at these specific positions transforms an inactive scaffold into a potent anticancer agent.

The substituent at the C-8 position also plays a role. While many potent compounds are based on the 8-hydroxyquinoline core, carbamate derivatives have also been explored. The conversion to a carbamate ester modifies the molecule's properties, which can influence its mechanism of action, such as its ability to inhibit enzymes like topoisomerase or interact with DNA. researchgate.netnih.gov For example, metal complexes of 5,7-dihalo-8-quinolinol have demonstrated high cytotoxicity against various tumor cells, with IC₅₀ values in the nanomolar to low micromolar range. nih.gov These complexes, like the parent ligands, are thought to exert their effect through DNA intercalation.

Table 2: Antiproliferative Activity (IC₅₀ in µM) of Selected Quinoline Derivatives

| Compound | R1 | R2 | R3 | HeLa Cells | HT29 Cells | C6 Cells | Reference |

| 6,8-dimethoxyquinoline | H | H | - | Inactive | Inactive | Inactive | nih.gov |

| 5,7-dibromo-6,8-dimethoxyquinoline | Br | Br | - | 26.2 | 24.1 | 50.0 | nih.gov |

| 5,7-dibromo-8-hydroxyquinoline | Br | Br | OH | 6.7 µg/mL | 10.2 µg/mL | 8.8 µg/mL | researchgate.net |

| 5,7-dicyano-8-hydroxyquinoline | CN | CN | OH | 15.6 µg/mL | 25.6 µg/mL | 11.2 µg/mL | researchgate.net |

SAR for Anti-Malarial Activity

The quinoline core is the foundation of many classic antimalarial drugs, most notably chloroquine. The SAR for antimalarial activity in 4-aminoquinolines has been extensively studied and provides context for understanding derivatives like 5,7-dichloro-8-quinolyl N-phenylcarbamate. youtube.comyoutube.com

A key feature for potent antimalarial activity in the 4-aminoquinoline (B48711) class is the presence of a chlorine atom at the C-7 position. youtube.comyoutube.com This electron-withdrawing group is considered essential for the drug's ability to accumulate in the parasite's acidic food vacuole and inhibit heme polymerization. The presence of a second chlorine at the C-5 position, as in the subject compound, represents a modification of this classic structure. While the C-7 chlorine is critical, any substitution at the C-8 position in the 4-aminoquinoline series is reported to abolish activity. youtube.com

However, the subject compound is an 8-substituted quinoline, not a 4-aminoquinoline, placing it in a different chemical class. For 8-aminoquinolines like primaquine, the substitution pattern and its resulting biological activity are distinct. The presence of halogens at C-5 and C-7 on an 8-substituted quinoline scaffold would significantly alter its electronic and steric profile compared to traditional antimalarials. While quinoline-based compounds remain a promising avenue for developing new antimalarials effective against resistant strains, the specific SAR for 8-quinolyl carbamates against Plasmodium species requires further dedicated investigation to be fully understood. nih.govresearchgate.net

Computational Chemistry and Molecular Simulation Approaches

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) Studies on Reactivity and Electronic Properties

A comprehensive search of scientific literature did not yield any specific Density Functional Theory (DFT) studies focused on the reactivity and electronic properties of 5,7-Dichloro-8-quinolyl N-phenylcarbamate. While DFT has been applied to the parent compound, 5,7-dichloro-8-hydroxyquinoline, to analyze its vibrational spectra and electronic parameters, this data is not directly transferable to the N-phenylcarbamate derivative.

Molecular Electrostatic Potential (MEP) Analysis

There are no available Molecular Electrostatic Potential (MEP) analyses for 5,7-Dichloro-8-quinolyl N-phenylcarbamate in the reviewed literature. MEP studies on similar quinoline (B57606) derivatives have been used to identify nucleophilic and electrophilic regions, which are crucial for predicting intermolecular interactions. However, without specific calculations for the title compound, a detailed MEP map cannot be provided.

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Ligand-Protein Interaction Profiling with Biological Targets

No specific molecular docking studies detailing the ligand-protein interaction profiles of 5,7-Dichloro-8-quinolyl N-phenylcarbamate with any biological targets were found in the public domain.

Identification of Key Binding Site Residues and Intermolecular Forces

As no molecular docking studies have been published, there is no information available regarding the key binding site residues or the specific intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that would govern the interaction of 5,7-Dichloro-8-quinolyl N-phenylcarbamate with any protein targets.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of molecules and their complexes over time. A search for molecular dynamics simulation studies on 5,7-Dichloro-8-quinolyl N-phenylcarbamate did not return any specific results. Therefore, information regarding its conformational stability, flexibility, and behavior in a simulated biological environment is not available.

De Novo Design and Virtual Screening Methodologies for Novel Analog Discovery

Building upon the structural and mechanistic insights gained, computational methods can be employed to design novel analogs of 5,7-Dichloro-8-quinolyl N-phenylcarbamate with potentially improved properties.

De novo design algorithms can generate novel molecular structures within the constraints of a protein's binding site. nih.gov These methods can suggest modifications to the parent molecule that would enhance binding affinity or other desired properties. For example, the software might suggest replacing one of the chlorine atoms with a group that can form a hydrogen bond with a specific residue in the target protein.

Virtual screening, on the other hand, involves the high-throughput docking of large libraries of existing compounds against a target protein to identify potential new hits. nih.govnih.gov A library of quinoline derivatives or carbamates could be screened to find molecules with a higher predicted binding affinity than the original compound. nih.gov The results of a virtual screen are typically ranked by a scoring function that estimates the binding free energy.

Typical Workflow for Virtual Screening and Analog Design

Target Preparation : An X-ray crystal structure or a homology model of the target protein is prepared.

Binding Site Identification : The binding pocket is defined.

Library Curation : A library of compounds for screening is assembled.

High-Throughput Docking : The library is docked into the binding site using software like Glide or AutoDock. nih.govchemmethod.com

Hit Prioritization : Top-scoring compounds are selected based on their docking scores and visual inspection of their binding modes.

Further Analysis : The prioritized hits may be subjected to more rigorous analysis, such as MD simulations or QM/MM calculations, before being synthesized and tested experimentally. nih.gov

These computational strategies are integral to modern drug discovery, enabling a more rational and efficient search for new therapeutic agents. rsc.orgnih.govmedchemexpress.com

Advanced Research Perspectives and Future Directions

Exploration of Novel Quinoline-Carbamate Derivatives for Enhanced Potency and Selectivity

The core strategy in advancing quinoline-based therapeutics is the rational design and synthesis of new derivatives to improve their potency and selectivity. Researchers are systematically modifying the 5,7-dichloro-8-quinolyl N-phenylcarbamate structure to understand its structure-activity relationships (SAR). For instance, substitutions on the phenyl ring of the carbamate (B1207046) moiety or alterations to the quinoline (B57606) core can significantly impact biological activity.

One area of focus is the development of quinoline-O-carbamate derivatives as multifunctional agents for conditions like Alzheimer's disease. By strategically designing these compounds, researchers have successfully created derivatives that exhibit dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in Alzheimer's pathology. nih.govresearchgate.net For example, a specific derivative, compound 3f, demonstrated potent and reversible inhibition of both enzymes, with IC50 values of 1.3 µM for AChE and 0.81 µM for BuChE. nih.govresearchgate.net This compound also showed promising anti-inflammatory and neuroprotective effects. nih.govresearchgate.net

Another avenue of exploration involves creating quinoline-3-carboxamide (B1254982) derivatives as potent anticancer agents targeting the epidermal growth factor receptor (EGFR). nih.gov Through molecular modeling and optimization, researchers have identified derivatives with significantly enhanced EGFR inhibitory activity compared to the parent compounds. nih.gov For example, the thiophene (B33073) derivative 6b exhibited a notably low EGFR IC50 value of 0.49 μM. nih.gov These studies highlight the potential to fine-tune the quinoline scaffold to achieve highly potent and selective inhibitors for various therapeutic targets. nih.govntu.edu.sg

Development of Multi-Targeting Agents with 5,7-Dichloro-8-quinolyl N-phenylcarbamate Scaffold

The concept of "one molecule, multiple targets" is gaining traction in drug discovery as a way to tackle complex diseases with multifactorial causes. The 5,7-dichloro-8-quinolyl N-phenylcarbamate scaffold is well-suited for this multi-target-directed ligand (MTDL) strategy. nih.govresearchgate.net Its structural features allow for the incorporation of different pharmacophores, enabling the resulting molecule to interact with several biological targets simultaneously.

This approach is particularly promising in the context of cancer and neurodegenerative diseases. For instance, researchers are designing quinoline-based compounds that can concurrently inhibit topoisomerase I (a DNA replication enzyme), bromodomain-containing protein 4 (an epigenetic reader), and ABCG2 (a drug resistance transporter). nih.gov This synergistic inhibition could lead to more effective cancer treatments and reduce the likelihood of drug resistance. nih.gov Computational studies, including molecular docking, have shown that designed quinoline derivatives can exhibit strong binding affinities to these multiple targets. nih.govbenthamscience.com

In Alzheimer's disease research, the MTDL approach has led to the development of quinoline-O-carbamate derivatives that not only inhibit cholinesterases but also possess anti-inflammatory and neuroprotective properties. nih.govresearchgate.net This multi-pronged attack on the various pathological cascades of the disease holds significant promise for more effective therapeutic interventions.

Mechanistic Elucidation Utilizing Advanced Biophysical and Omics-Based Techniques

A deep understanding of how 5,7-dichloro-8-quinolyl N-phenylcarbamate and its derivatives exert their effects at a molecular level is crucial for their further development. Advanced biophysical techniques and "omics" technologies are being employed to unravel these mechanisms.

Biophysical methods such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed, atomic-level insights into how these compounds bind to their target proteins. In silico analysis using tools like RosettaLigand and GLIDE has been used to model the binding pose of quinoline derivatives within the binding pockets of their targets, such as the KCa3.1 channel. ntu.edu.sg

Furthermore, "omics" approaches, including genomics, proteomics, and metabolomics, offer a global view of the cellular response to treatment with these compounds. By analyzing changes in gene expression, protein levels, and metabolic pathways, researchers can identify the full spectrum of biological processes affected by the quinoline-carbamate derivatives. This comprehensive data is invaluable for understanding both on-target and potential off-target effects, thereby guiding the design of safer and more effective drugs.

Integration of Cheminformatics and Artificial Intelligence in Quinoline Carbamate Research

The fields of cheminformatics and artificial intelligence (AI) are revolutionizing the drug discovery process, and the development of quinoline carbamates is no exception. nih.govresearchgate.netmdpi.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates and optimize existing ones. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling, a key cheminformatics technique, is used to build predictive models that correlate the structural features of quinoline derivatives with their biological activities. mdpi.com These models can then be used to virtually screen large libraries of compounds and prioritize those with the highest predicted potency and selectivity for synthesis and experimental testing. mdpi.com

AI and machine learning algorithms are being employed to accelerate various stages of the drug discovery pipeline, from lead generation and optimization to predicting pharmacokinetic properties and potential toxicity. nih.govmdpi.com These technologies enable researchers to move from traditional trial-and-error experimentation to a more data-driven and hypothesis-led approach, significantly reducing the time and cost associated with developing new drugs. nih.gov The integration of these computational methods is expected to play a pivotal role in the future discovery of novel and more sustainable agrochemicals and pharmaceuticals based on the quinoline scaffold. nih.gov

Q & A

Q. What are the key synthetic steps and purification methods for 5,7-dichloro-8-quinolyl N-phenylcarbamate?

The synthesis typically involves reacting 5,7-dichloro-8-hydroxyquinoline with a chloroacetamide derivative (e.g., 2-chloro-N,N-dicyclohexylacetamide) in the presence of a base (K₂CO₃) and a catalytic agent (KI) under reflux conditions in acetone. Post-reaction purification is achieved via recrystallization from ethanol/water mixtures, yielding crystalline products suitable for X-ray diffraction studies. Monitoring reaction progress via TLC and ensuring anhydrous conditions are critical .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Key parameters include bond lengths (e.g., C–Cl ≈ 1.73–1.75 Å), dihedral angles between aromatic rings (e.g., 0.35° for quinoline planarity), and intermolecular interactions like C–H···O hydrogen bonds (2.3–2.5 Å) and Cl···Cl halogen contacts (3.47 Å). SC-XRD also reveals chair conformations in cyclohexyl groups and π-π stacking (centroid separation: 3.57 Å) .

Q. What safety protocols are recommended for handling this compound?

Wear protective eyewear, gloves, and lab coats to avoid skin/eye contact. Conduct reactions in a fume hood to prevent inhalation of vapors. Waste must be segregated and disposed via certified biohazard services to mitigate environmental contamination .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize reaction pathways for synthesizing derivatives?

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve thermochemical accuracy for atomization energies (average deviation: ±2.4 kcal/mol). DFT can model transition states, predict regioselectivity in substitution reactions, and evaluate electronic effects of chloro and carbamate groups on reaction kinetics .

Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., NMR shifts)?

Combine ¹H/¹³C NMR, MS, and SC-XRD for cross-validation. For example, discrepancies in carbamate proton shifts (δ 6.5–7.5 ppm) may arise from solvent polarity or hydrogen bonding. High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺), while 2D NMR (COSY, HSQC) resolves coupling patterns and assigns ambiguous signals .

Q. How do intermolecular interactions influence crystallization and stability?

Halogen bonding (Cl···Cl) and π-π stacking dominate crystal packing, enhancing thermal stability. Hydrogen bonds (C–H···O) contribute to lattice energy, with calculated interaction energies of ~3–5 kcal/mol. Solvent choice (e.g., ethanol) affects nucleation kinetics; slow evaporation over 15 days yields high-quality crystals .

Q. What enzymatic assays are suitable for evaluating biological activity?

Use phosphatase inhibition assays (e.g., PTP1B) with p-nitrophenyl phosphate as a substrate. Measure IC₅₀ values via kinetic studies (UV-Vis at 405 nm) and validate with cell-based models (e.g., C2C12 myoblasts in DMEM). Molecular docking (GOLD software) identifies binding poses in active sites (PDB: 2QBS, 5PNT) .

Methodological Tables

Table 1: Key Crystallographic Parameters for 5,7-Dichloro-8-quinolyl Derivatives

| Parameter | Value | Reference |

|---|---|---|

| C–Cl Bond Length | 1.73–1.75 Å | |

| Dihedral Angle (Quinoline) | 0.35° | |

| Cl···Cl Contact | 3.4675 Å | |

| π-π Centroid Separation | 3.5715 Å |

Table 2: Recommended DFT Functionals for Thermochemical Analysis

| Functional | Application | Avg. Error (kcal/mol) | Reference |

|---|---|---|---|

| B3LYP | Atomization Energies, Ionization Potentials | 2.4 | |

| LC-ωPBE | Excited-State Properties | <3.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.